Heptane-4-thiol
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Overview
Description
Heptane-4-thiol is a chemical compound with the CAS Number: 1639-06-1. It has a molecular weight of 132.27 . The compound is also known by the synonyms Heptyl mercaptan and Mercaptan C7 .
Synthesis Analysis
Thiols, including this compound, are typically prepared by relying on the high nucleophilicity of sulfur. For instance, the reaction of sodium hydrosulfide with unhindered alkyl halides is a common approach for preparing thiols .Chemical Reactions Analysis
Thiols, such as this compound, are known to react with heavy metals forming insoluble compounds . They can also undergo interconversion between thiols and disulfides .Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.4520 (lit.), a boiling point of 173-176 °C/765 mmHg (lit.), and a density of 0.844 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Basic Skeletons in Penicillins : Heptane-4-thiol is involved in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a fundamental structure in penicillin-type β-lactams (Chiba et al., 1985).
Cyanine Reactivity for Optical Imaging : Utilization of thiol-reactive cyanine chromophores, like heptamethine cyanines, for advancements in optical imaging and drug delivery (Gorka et al., 2018).
Thiol-Click Chemistry in Material Synthesis : Thiol-click chemistry, involving reactions with thiols like this compound, is employed for synthesizing small molecules and polymers with applications in diverse fields (Hoyle et al., 2010).
Polymer and Materials Synthesis via Thiol-Yne Reactions : The thiol-yne reaction, which can involve this compound, is significant in polymer synthesis and modification, reflecting its versatility in material science (Lowe, 2014).
Sensor and Detection Technologies
Fluorescent Sensors for Thiol Detection : Development of fluorescent sensors, where thiol reactions, possibly involving this compound, are critical for detecting biothiols like cysteine and glutathione in biological systems (Niu et al., 2014).
Innovative Fluorescence Approaches for Thiol-Containing Drugs : Spectrofluorimetric methods for analyzing thiol-containing compounds, where this compound could be relevant, are developed for pharmaceutical applications (Derayea et al., 2022).
Environmental and Industrial Applications
Adsorption Studies of Thiols in Solutions : Investigating the adsorption properties of thiols, like this compound, in solutions, which has implications for understanding their behavior in environmental and industrial settings (Wardencki & Staszewski, 1974).
Corrosion Inhibition in Industrial Applications : The use of thiol compounds for inhibiting corrosion of metals, a field where this compound might have applications (Quraishi & Ansari, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Heptane-4-thiol, also known as 1-Heptanethiol , is a chemical compound with the molecular formula CH3(CH2)6SH The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
For instance, they can participate in redox reactions and protein folding, among other processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Heptane-4-thiol are not well-studied. As a thiol, it may participate in reactions involving thiol-disulfide exchange, which are common in biochemical systems. These reactions often involve enzymes and proteins that contain cysteine residues .
Molecular Mechanism
Thiols are known to participate in various biochemical reactions, including those involving enzyme inhibition or activation .
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models .
Transport and Distribution
Small lipophilic molecules like this compound can often passively diffuse across cell membranes .
Subcellular Localization
Based on its chemical properties, it is likely to be found in the cytoplasm or within organelles that have a reducing environment .
Properties
IUPAC Name |
heptane-4-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLGIZOGDFCNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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